Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

Description

The exact mass of the compound Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15,22-23H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPGNGRIGSEMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881048 | |

| Record name | bisphenol TMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129188-99-4 | |

| Record name | 4,4′-(3,3,5-Trimethylcyclohexylidene)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129188-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129188994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bisphenol TMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- (Bisphenol TMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, commonly known as Bisphenol TMC (BPTMC), is an organic compound that has garnered significant interest as a monomer in the production of advanced polymers.[1][2] It serves as a potential alternative to Bisphenol A (BPA), a widely used monomer that has faced scrutiny due to its endocrine-disrupting properties.[3] This technical guide provides a comprehensive overview of Bisphenol TMC, including its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and a review of its applications and toxicological profile.

Chemical and Physical Properties

Bisphenol TMC is a white to off-white solid organic compound.[4] Its chemical structure features two phenol groups linked by a 3,3,5-trimethylcyclohexylidene group. This bulky, aliphatic cyclic moiety imparts unique properties to the polymers derived from it.

Identifiers and Chemical Structure

-

IUPAC Name: 4,4'-(3,3,5-trimethylcyclohexylidene)bis(phenol)[5]

-

Molecular Formula: C₂₁H₂₆O₂[4]

-

Molecular Weight: 310.43 g/mol [4]

-

Canonical SMILES: CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C[4]

-

InChI Key: UMPGNGRIGSEMTC-UHFFFAOYSA-N[4]

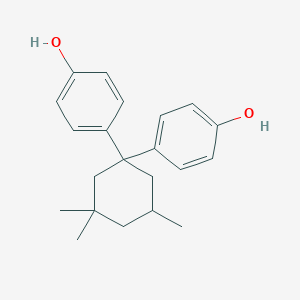

Diagram 1: Chemical Structure of Bisphenol TMC

Caption: Chemical structure of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-.

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 204-207 °C | [4] |

| Boiling Point (Predicted) | 450.8 ± 38.0 °C | [4] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |

| pKa (Predicted) | 9.91 ± 0.30 | [4] |

| LogP (XLogP3) | 6.3 | [5] |

| Topological Polar Surface Area | 40.5 Ų | [5] |

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of Bisphenol TMC involves the acid-catalyzed condensation of 3,3,5-trimethylcyclohexanone with phenol.[1][2]

Diagram 2: Synthesis of Bisphenol TMC

Caption: General reaction scheme for the synthesis of Bisphenol TMC.

Experimental Protocol:

-

Preparation of the Reaction Slurry: In a four-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and stirrer, a slurry is prepared containing 112.8 g (1.2 mol) of phenol, 16.9 g of water, 0.5 g of a 75% aqueous solution of phosphoric acid, and 7.2 g of Bisphenol TMC crystals (as seed crystals).[1] The slurry is maintained at a temperature of 20°C.

-

Introduction of Gaseous Catalyst: The flask is purged with nitrogen gas, and then hydrogen chloride gas is introduced with stirring.[1]

-

Addition of Reactants: A solution of 4.2 g of 15% aqueous sodium methyl mercaptide is added dropwise to the slurry.[1] Subsequently, a mixture of 112.8 g (1.2 mol) of phenol and 42.0 g (0.3 mol) of 3,3,5-trimethylcyclohexanone is added dropwise over a period of six hours, while maintaining the temperature at 20°C.[1] The reaction is exothermic, and the temperature may rise to 40°C by the end of the addition.[1]

-

Reaction Completion: The reaction is continued at 40°C for an additional three hours with stirring.[1]

-

Product Isolation: The resulting product can be analyzed by liquid chromatography. The reported yield is approximately 92.9%.[2]

Purification

Purification of the crude Bisphenol TMC is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent.

-

Washing: The product can be washed with a solution of phenol and water to remove impurities.[5]

-

Thermal Decomposition of Adducts: Bisphenol TMC can form adducts with phenol, which can be isolated and then thermally decomposed in an aqueous solvent to yield the pure product.[5]

Analytical Methods

The identification and quantification of Bisphenol TMC are typically performed using chromatographic and spectroscopic techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the analysis of bisphenols.[4][8]

Experimental Protocol (General for Bisphenols):

-

Sample Preparation:

-

Extraction: For solid samples like polymers, solvent extraction is necessary. For biological samples, liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate and preconcentrate the analyte.[4]

-

Derivatization (for GC-MS): To increase volatility and improve chromatographic performance, the phenolic hydroxyl groups can be derivatized, for example, by silylation.[9]

-

-

Chromatographic Separation:

-

Detection:

Diagram 3: Analytical Workflow for Bisphenol TMC

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. SID 162256532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bisphenol TMC: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol TMC (BPTMC), also known by its IUPAC name 4,4'-(3,3,5-Trimethylcyclohexylidene)bisphenol, is a chemical compound belonging to the bisphenol family.[1][2] It serves as a monomer in the production of various polymers, including polycarbonates and epoxy resins.[1][3] As a structural analogue of Bisphenol A (BPA), BPTMC has been considered a potential substitute in various applications. However, emerging research indicates that BPTMC itself may possess biological activities and potential health concerns, warranting a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological effects of Bisphenol TMC.

Chemical Structure and Identification

BPTMC is characterized by two phenol rings linked to a trimethylcyclohexane moiety. This bulky, non-planar cyclohexane ring distinguishes it from the isopropylidene bridge found in Bisphenol A.

Chemical Structure:

Caption: Chemical structure of Bisphenol TMC.

Table 1: Chemical Identifiers for Bisphenol TMC

| Identifier | Value |

| IUPAC Name | 4,4'-(3,3,5-Trimethylcyclohexylidene)bisphenol[1][2] |

| CAS Number | 129188-99-4[1][2] |

| Molecular Formula | C₂₁H₂₆O₂[1][2] |

| Molecular Weight | 310.43 g/mol [1][2] |

| Synonyms | 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane, BPTMC, BISP-TMC[1][2] |

| InChI | InChI=1S/C21H26O2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15,22-23H,12-14H2,1-3H3[1][4] |

| SMILES | CC1CC(C)(C)CC(C1)(c1ccc(O)cc1)c1ccc(O)cc1[1][4] |

Physicochemical Properties

The physical and chemical properties of BPTMC are crucial for its application in polymer synthesis and for understanding its environmental fate and biological interactions.

Table 2: Physicochemical Properties of Bisphenol TMC

| Property | Value | Source |

| Melting Point | 204-207 °C | [1] |

| Boiling Point (Predicted) | 450.8 ± 38.0 °C | [1] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.91 ± 0.30 | [1][2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

Note: Some of the presented data are predicted values and should be confirmed with experimental results.

Synthesis of Bisphenol TMC

BPTMC is typically synthesized via the condensation of 3,3,5-trimethylcyclohexanone with two equivalents of phenol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane[3]

Materials:

-

Phenol (1.2 mol)

-

3,3,5-Trimethylcyclohexanone (TMC) (0.3 mol)

-

Water (16.9 g)

-

75% aqueous solution of phosphoric acid (0.5 g)

-

BPTMC crystals (for seeding) (7.2 g)

-

Hydrogen chloride gas

-

15% aqueous solution of sodium methyl mercaptide (4.2 g)

Procedure:

-

A slurry is prepared by combining phenol, water, phosphoric acid solution, and BPTMC seed crystals in a one-liter, four-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and stirrer.

-

The slurry is cooled to 20°C, and the flask is purged with nitrogen gas.

-

Hydrogen chloride gas is introduced into the flask under stirring until the volume concentration reaches 80%.

-

A 15% aqueous solution of sodium methyl mercaptide is added dropwise while maintaining the temperature at 20°C.

-

A mixture of phenol and TMC is then added dropwise over a period of six hours. The reaction temperature is observed to increase to 40°C upon completion of the addition.

-

The reaction is continued at 40°C for an additional three hours with stirring.

-

The final product is analyzed by liquid chromatography. The reported production yield is 92.9% based on the initial amount of TMC used.

Caption: General workflow for the synthesis of Bisphenol TMC.

Biological Activity and Toxicity

Recent studies have raised concerns about the biological effects of BPTMC, particularly its role as an endocrine disruptor and its impact on mitochondrial function.

Endocrine Disrupting Effects

As a member of the bisphenol family, BPTMC is investigated for its potential to interfere with the endocrine system. While specific receptor binding affinities for BPTMC are not as extensively characterized as for BPA, its structural similarity suggests a potential for interaction with hormone receptors.

Mitochondrial Toxicity

Research using the model organism Caenorhabditis elegans has demonstrated that exposure to BPTMC can lead to significant toxicity, primarily by disrupting mitochondrial activity.[5][6]

Key Findings from C. elegans Studies: [5][6][7]

-

Reduced Lifespan and Healthspan: Exposure to BPTMC was found to shorten the lifespan and overall health of the nematodes.[5][6]

-

Impaired Mitochondrial Function: BPTMC exposure resulted in decreased mitochondrial respiration and membrane potential.[5][6]

-

Increased Oxidative Stress: An increase in reactive oxygen species (ROS) was observed, indicating oxidative stress within the cells.[5][6]

-

Inhibition of Mitochondrial Biogenesis: Gene expression analysis revealed that BPTMC inhibits genes involved in the creation of new mitochondria.[5][6][7]

-

Neuronal Aging: The compound was shown to promote the aging of nerve cells.[7]

References

- 1. Bisphenol TMC CAS#: 129188-99-4 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Cas 129188-99-4,1,1-BIS(4-HYDROXYPHENYL)-3,3,5-TRIMETHYLCYCLOHEXANE | lookchem [lookchem.com]

- 4. Bisphenol TMC | CymitQuimica [cymitquimica.com]

- 5. Bisphenol TMC disturbs mitochondrial activity and biogenesis, reducing lifespan and healthspan in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Bisphenol TMC (BPTMC), which is drawing attention as a substitute for bisphenol A, which is on the v.. - MK [mk.co.kr]

An In-depth Technical Guide to the Physical and Chemical Characteristics of BPTMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (BPTMC), a significant bisphenol analogue. This document details its core physical and chemical properties, methodologies for its synthesis and analysis, and protocols for evaluating its biological activity, with a focus on its effects on mitochondrial function and estrogenic pathways.

Core Physical and Chemical Characteristics

BPTMC, also known by synonyms such as 4,4'-(3,3,5-Trimethylcyclohexylidene)bisphenol and BISP-TMC, is a high-production-volume chemical. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of BPTMC

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₂[1] |

| Molecular Weight | 310.43 g/mol [1] |

| CAS Number | 129188-99-4[1] |

| Melting Point | 204-207 °C[2] |

| Boiling Point | 450.8 °C at 760 mmHg[1] |

| Density | 1.075 g/cm³[1] |

| Vapor Pressure | 9.59E-09 mmHg at 25°C[1] |

| Refractive Index | 1.567[1] |

| pKa (Predicted) | 9.91 ± 0.30[1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[1] |

Synthesis and Purification

The synthesis of BPTMC typically involves the acid-catalyzed condensation of 3,3,5-trimethylcyclohexanone (TMC) with phenol.[3][4] Purification is commonly achieved through recrystallization.[5][6]

Experimental Protocol: Synthesis of BPTMC

This protocol is adapted from established patent literature.[1][3]

-

Reaction Setup: In a four-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and stirrer, prepare a slurry of 112.8 g (1.2 mol) of phenol, 16.9 g of water, and 0.5 g of 75% aqueous phosphoric acid.[1]

-

Initiation: Adjust the slurry temperature to 20°C and replace the atmosphere with nitrogen gas. Introduce hydrogen chloride gas with stirring until the volume concentration reaches 80%.[1]

-

Catalyst Addition: Add 4.2 g of a 15% aqueous solution of sodium methyl mercaptide dropwise while maintaining the temperature at 20°C.[1]

-

Reactant Addition: A mixture of 112.8 g (1.2 mol) of phenol and 42.0 g (0.3 mol) of 3,3,5-trimethylcyclohexanone (TMC) is added dropwise over six hours.[1] The temperature will increase; maintain it at 40°C.

-

Reaction: Continue stirring at 40°C for an additional three hours. The reaction mixture will remain a slurry.[1]

-

Monitoring: The reaction progress can be monitored by liquid chromatography.[1]

Experimental Protocol: Purification by Recrystallization

This protocol is a general procedure based on patent descriptions for purifying bisphenols.[5][7]

-

Dissolution: Dissolve the crude BPTMC product in a suitable solvent, such as a mixture of a lower aliphatic alcohol (e.g., methanol) and water, or a lower aliphatic ketone (e.g., acetone) and water, by heating.[5]

-

Filtration: Filter the hot solution to remove any insoluble impurities.[5]

-

Crystallization: Cool the filtrate slowly to induce crystallization of the purified BPTMC.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a cold solvent to remove residual mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of BPTMC.

Experimental Protocol: HPLC with Fluorescence Detection (HPLC-FLD)

This is a representative protocol for bisphenol analysis that can be adapted for BPTMC.[8][9][10]

-

Sample Preparation: Use a dispersive liquid-liquid microextraction (DLLME) method for sample extraction and preconcentration.[8][10]

-

Chromatographic System:

-

Column: C18 column.

-

Mobile Phase: Acetonitrile/water gradient.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Fluorescence Detection:

-

Set excitation and emission wavelengths appropriate for BPTMC (requires empirical determination, but for similar bisphenols, excitation is around 225-275 nm and emission is around 300-320 nm).

-

-

Quantification: Generate a calibration curve using BPTMC standards of known concentrations. The limit of quantification (LOQ) for similar bisphenols is in the low ng/mL range.[8]

Experimental Protocol: GC-MS Analysis

This protocol, adapted for BPTMC, involves a derivatization step to improve volatility.[11][12][13]

-

Sample Preparation and Derivatization:

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]

-

Heat at 80°C for 30 minutes.[13]

-

Evaporate the derivatization agent and redissolve the residue in a suitable solvent like chloroform.[13]

-

-

GC-MS System:

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI).

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

Quantification: Use an internal standard and create a calibration curve with derivatized BPTMC standards.

Biological Activity and Mechanisms of Action

BPTMC has been shown to exhibit biological activity, notably affecting mitochondrial function and acting as an endocrine disruptor.

Mitochondrial Dysfunction

Exposure to BPTMC can lead to mitochondrial stress, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of the mitochondrial unfolded protein response (UPRmt).

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF)

This protocol, based on the Seahorse XF Cell Mito Stress Test, can be used to assess the impact of BPTMC on mitochondrial respiration.[14][15][16][17][18]

-

Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 45-60 minutes in a non-CO₂ incubator at 37°C.

-

Load the injector ports of the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) and the BPTMC test compound.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge.

-

Replace the calibrant plate with the cell culture plate.

-

Run the assay, which involves sequential injections to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of BPTMC.

-

-

Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of BPTMC on key parameters of mitochondrial function.

Estrogenic Activity

BPTMC is investigated as a potential endocrine disruptor due to its structural similarity to Bisphenol A. The Yeast Estrogen Screen (YES) assay is a common method to evaluate the estrogenic activity of compounds.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

This protocol is a standard procedure for the YES assay.[2][19][20][21][22]

-

Yeast Culture Preparation: Culture the recombinant Saccharomyces cerevisiae strain, which contains the human estrogen receptor gene and a reporter gene (e.g., lacZ), in an appropriate growth medium.

-

Assay Setup:

-

Prepare serial dilutions of BPTMC and a positive control (e.g., 17β-estradiol) in a 96-well microtiter plate.

-

Prepare an assay medium containing a chromogenic substrate (e.g., CPRG).

-

Add the yeast culture to the assay medium.

-

-

Incubation: Add the yeast-containing assay medium to the wells of the microtiter plate and incubate at 34°C for 48-52 hours.[2]

-

Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength appropriate for the degraded substrate. The color change is proportional to the estrogenic activity of the compound.

-

Data Analysis: Calculate the estrogenic activity relative to the positive control.

References

- 1. Cas 129188-99-4,1,1-BIS(4-HYDROXYPHENYL)-3,3,5-TRIMETHYLCYCLOHEXANE | lookchem [lookchem.com]

- 2. ftb.com.hr [ftb.com.hr]

- 3. WO1996008458A1 - Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane - Google Patents [patents.google.com]

- 4. WO2002022535A1 - Process for producing 1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane - Google Patents [patents.google.com]

- 5. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]

- 6. JP2005232154A - Process for producing 1,1-bis- (4-hydroxyphenyl) -3,3,5-trimethylcyclohexane - Google Patents [patents.google.com]

- 7. KR950003116B1 - Recrystallization Method Of Bisphenol A - Google Patents [patents.google.com]

- 8. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid-Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Making sure you're not a bot! [opus4.kobv.de]

- 22. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

In-Depth Toxicological Profile of Flucytosine (Ancotil)

Disclaimer: The following information pertains to the antifungal medication Flucytosine (CAS RN: 2022-85-7), also known by its trade name Ancotil. The provided CAS number 129188-99-4 corresponds to Bisphenol TMC, a distinct chemical entity for which limited toxicological data is publicly available beyond basic hazard classifications. This guide has been developed based on the extensive toxicological data available for Flucytosine, assuming a potential discrepancy in the user's query.

Introduction

Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent developed in 1957 and approved for clinical use in 1971.[1] It is primarily used in combination with other antifungal drugs, such as amphotericin B, for the treatment of severe systemic infections caused by susceptible strains of Candida and Cryptococcus.[1][2] Flucytosine's mechanism of action relies on its selective uptake by fungal cells and subsequent conversion into active antimetabolites that disrupt fungal RNA and DNA synthesis.[2] While effective, its use is associated with a narrow therapeutic window and a risk of significant toxicity, necessitating careful patient monitoring.[1][3]

Chemical Identity

| Identifier | Value |

| Chemical Name | 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one |

| Synonyms | 5-Fluorocytosine, 5-FC, Ancobon, Ancotil |

| CAS Number | 2022-85-7 |

| Molecular Formula | C₄H₄FN₃O |

| Molecular Weight | 129.09 g/mol |

Toxicological Data Summary

Human Toxicology

The primary toxicities associated with Flucytosine are hematological, gastrointestinal, and hepatic.[4] The risk of adverse effects is significantly increased at serum concentrations exceeding 100 µg/mL.[2][4][5]

| Toxicity Type | Organ System | Observed Effects | Dose/Concentration |

| Hematological | Bone Marrow | Anemia, leukopenia, pancytopenia, agranulocytosis, aplastic anemia.[6] | Serum concentrations >100 µg/mL.[2] |

| Gastrointestinal | GI Tract | Nausea, vomiting, diarrhea, abdominal pain, anorexia, duodenal ulcer, gastrointestinal hemorrhage, ulcerative colitis.[1][6] | Serum concentrations >100 mcg/mL.[4] |

| Hepatic | Liver | Elevated serum aminotransferases and alkaline phosphatase, acute liver injury, hepatic dysfunction, jaundice, hepatic necrosis.[1][7] | Occurs in up to 41% of patients.[7] |

| Renal | Kidneys | Increased BUN and serum creatinine, crystalluria, acute kidney injury.[6] | |

| Cardiovascular | Heart | Cardiac arrest, myocardial toxicity, ventricular dysfunction.[1][4] | |

| Dermatological | Skin | Rash, pruritus, urticaria, photosensitivity, toxic epidermal necrolysis.[1][6] | |

| Neurological | CNS | Confusion, hallucinations, psychosis, ataxia, headache, sedation.[6] |

Preclinical Toxicology

Animal studies have been instrumental in characterizing the reproductive and developmental toxicity of Flucytosine.

| Study Type | Species | Route of Administration | Key Findings | Dosage |

| Teratogenicity | Rat | Oral or Parenteral | Embryotoxic and teratogenic (vertebral fusions, cleft lip and palate, micrognathia).[4][8][9] | ≥ 40 mg/kg/day |

| Mutagenicity | In vitro | Not Applicable | Negative for mutagenic potential.[5][8][9] | Not Applicable |

| Carcinogenicity | Not Available | Not Available | No studies available.[5][8][9] | Not Applicable |

Mechanism of Action and Toxicity

Flucytosine's antifungal activity and its toxicity are intrinsically linked to its metabolic pathway within fungal and, to a lesser extent, mammalian cells.

Caption: Flucytosine's conversion to 5-FU in fungal and mammalian cells, leading to therapeutic and toxic effects.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not fully available in the public domain. However, the general methodologies can be inferred.

In Vitro Mutagenicity Assays

-

Objective: To assess the potential of Flucytosine to induce genetic mutations.

-

General Protocol: Standard bacterial reverse mutation assays (e.g., Ames test) using various strains of Salmonella typhimurium and Escherichia coli would have been employed. The cells would be exposed to a range of Flucytosine concentrations, both with and without metabolic activation (e.g., S9 fraction from rat liver). The number of revertant colonies would be counted to determine mutagenic activity. The negative results indicate that Flucytosine itself is not a direct mutagen.[5][8][9]

Animal Teratogenicity Studies

-

Objective: To evaluate the effects of Flucytosine exposure on embryonic and fetal development.

-

General Protocol: Pregnant female rats were likely administered Flucytosine orally or parenterally at various doses (e.g., 40 mg/kg/day) during the critical period of organogenesis.[4][8] A control group would have received a vehicle. Near the end of gestation, the dams would be euthanized, and the fetuses examined for external, visceral, and skeletal malformations. The findings of vertebral fusions, cleft lip, and palate are indicative of teratogenic effects.[4]

Pharmacokinetics and Patient Monitoring

The toxicological profile of Flucytosine is closely tied to its pharmacokinetic properties.

References

- 1. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. extranet.who.int [extranet.who.int]

- 6. Flucytosine - Wikipedia [en.wikipedia.org]

- 7. Flucytosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. primedicin.com.br [primedicin.com.br]

- 9. extranet.who.int [extranet.who.int]

Synthesis of 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (Bisphenol TMC): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (Bisphenol TMC), a key monomer in the production of high-performance polymers such as polycarbonates and epoxy resins. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the prevalent synthesis methodologies, including acid-catalyzed condensation of phenol with 3,3,5-trimethylcyclohexanone, and outlines various catalytic systems. The guide includes detailed experimental protocols, a comparative analysis of catalyst performance, and methods for purification. Additionally, it features diagrams of the chemical synthesis pathway and a generalized industrial process workflow to provide a thorough understanding of both laboratory-scale synthesis and production principles.

Introduction

1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane, commonly known as Bisphenol TMC (BPTMC), is a bisphenol derivative with the chemical formula C₂₁H₂₆O₂.[1] Its unique structure, featuring a bulky, trimethyl-substituted cyclohexane ring, imparts desirable properties to polymers derived from it, such as enhanced thermal stability and optical clarity. These characteristics make Bisphenol TMC a valuable monomer in the formulation of advanced engineering plastics, polyesters, and epoxy resins.[1][2] The synthesis of Bisphenol TMC is typically achieved through the acid-catalyzed condensation reaction of phenol with 3,3,5-trimethylcyclohexanone (TMC).[3] This guide provides an in-depth review of the synthesis process, from reaction mechanism to industrial production considerations.

Synthesis of Bisphenol TMC

The primary route for synthesizing Bisphenol TMC is the electrophilic aromatic substitution reaction between two equivalents of phenol and one equivalent of 3,3,5-trimethylcyclohexanone, catalyzed by an acid.

General Reaction Scheme

The overall reaction is as follows:

2 Phenol + 3,3,5-Trimethylcyclohexanone --(Acid Catalyst)--> 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane + Water

The reaction is an example of an acid-catalyzed aldol condensation, where the ketone is activated by the acid catalyst, making it susceptible to nucleophilic attack by the electron-rich phenol rings, primarily at the para position.

Reaction Mechanism Pathway

The synthesis proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen of 3,3,5-trimethylcyclohexanone by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic para-position of a phenol molecule. Subsequent dehydration and a second electrophilic attack on another phenol molecule lead to the final product.

References

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- molecular weight determination

An In-depth Technical Guide to the Molecular Weight Determination of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, a compound of interest in various research and development sectors.

Compound Information

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, also known as Bisphenol TMC, has the chemical formula C₂₁H₂₆O₂.[1][2][3][4][5] Its calculated molecular weight is approximately 310.43 g/mol .[1][3][4] The determination of its molecular weight is a critical step in its characterization, ensuring purity and structural integrity.

Table 1: Chemical Properties of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 310.43 g/mol | [1][3][4] |

| Monoisotopic Mass | 310.193 g/mol | [1] |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol | [1] |

| CAS Number | 129188-99-4 | [2][3] |

Experimental Protocols for Molecular Weight Determination

The molecular weight of organic compounds like Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- can be determined using several analytical techniques. The most common and accurate methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gel Permeation Chromatography (GPC).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for accurately determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6] For non-volatile compounds like bisphenols, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization methods.

Experimental Protocol for ESI-MS:

-

Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the same solvent.

-

To facilitate ionization, a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can be added to the solvent.

-

-

Instrumentation and Analysis:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[7][8]

-

The mass spectrometer is operated in either positive or negative ion mode. For phenols, negative ion mode is often preferred due to the acidic nature of the phenolic protons.

-

The instrument is calibrated using a standard of known mass.

-

The mass spectrum is acquired over a relevant m/z range.

-

-

Data Interpretation:

-

In negative ion mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻.

-

The molecular weight is calculated by adding the mass of a proton (1.007 Da) to the measured m/z of the [M-H]⁻ ion.

-

High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.[9]

-

Table 2: Expected Ions in Mass Spectrometry of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

| Ion | Mode | Expected m/z |

| [M-H]⁻ | Negative | 309.186 |

| [M+H]⁺ | Positive | 311.201 |

| [M+Na]⁺ | Positive | 333.183 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structure elucidation, it can also be employed for molecular weight determination, particularly for polymers and in cases where end-groups can be distinguished from repeating units.[10][11][12][13] For a discrete molecule like Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, NMR is used to confirm the structure, and the molecular weight is then calculated from the confirmed chemical formula.

Experimental Protocol for ¹H NMR:

-

Sample Preparation:

-

Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS).

-

-

Instrumentation and Analysis:

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

-

Integrate the signals corresponding to the different protons in the molecule.

-

-

Data Interpretation:

-

The integration values of the proton signals should be in a ratio consistent with the number of protons in the proposed structure.

-

By confirming the structure through ¹H and ¹³C NMR, the molecular formula (C₂₁H₂₆O₂) can be verified, and the molecular weight can be calculated with high confidence.

-

Gel Permeation Chromatography (GPC)

Gel permeation chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[14][15] It is a common method for determining the molecular weight and molecular weight distribution of polymers.[16][17][18] For a small molecule like Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, GPC can be used to confirm its molecular size relative to known standards.

Experimental Protocol for GPC:

-

Sample and Standard Preparation:

-

Dissolve the sample in a suitable mobile phase (e.g., tetrahydrofuran, THF).

-

Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene) with known molecular weights.

-

-

Instrumentation and Analysis:

-

The GPC system consists of a pump, injector, a set of columns packed with a porous gel, and a detector (e.g., refractive index detector).

-

Inject the standard solutions to create a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

-

Inject the sample solution and record its elution volume.

-

-

Data Interpretation:

-

Determine the molecular weight of the sample by comparing its elution volume to the calibration curve.

-

Visualizations

Caption: Workflow for Molecular Weight Determination.

Caption: Signaling Pathway of Mass Spectrometry.

References

- 1. Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- [cymitquimica.com]

- 2. 4,4'-(3,3,5-Trimethylcyclohexylidene)bis(phenol) | C21H26O2 | CID 4134035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 16. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]

- 17. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. agilent.com [agilent.com]

Solubility of Bisphenol TMC in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol TMC (1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane), a key monomer in the production of various polymers. Understanding its solubility in common organic solvents is critical for its application in synthesis, purification, formulation, and various analytical procedures. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visual representations of experimental workflows and solubility principles.

Core Data Presentation: Solubility of Bisphenol TMC

The solubility of Bisphenol TMC is influenced by the polarity of the solvent, with a general trend of higher solubility in more polar organic solvents. While comprehensive quantitative data remains limited in publicly accessible literature, the following table summarizes the available information.

| Solvent | Chemical Formula | Polarity (Dielectric Constant, ε at 20°C) | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Methanol | CH₃OH | 33.0 | 10 mg/mL | Slightly Soluble | [1] |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Soluble | |

| Acetone | C₃H₆O | 20.7 | Data not available | Soluble | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Data not available | Expected to be soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data not available | Slightly Soluble | [2][3][4] |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data not available | Expected to be soluble | |

| Chloroform | CHCl₃ | 4.8 | Data not available | Slightly Soluble | [2][3][4] |

| Benzene | C₆H₆ | 2.3 | Data not available | Soluble |

Note: The terms "Slightly Soluble" and "Soluble" are based on qualitative descriptions from chemical suppliers and literature. The expectation of solubility in THF and DMF is based on their polar aprotic nature, which typically facilitates the dissolution of phenolic compounds. Further experimental verification is recommended for precise quantitative values.

Experimental Protocols: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound like Bisphenol TMC is the shake-flask method . This procedure involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Shake-Flask Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline Bisphenol TMC to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a constant temperature environment, such as a shaker bath or incubator, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause mechanical degradation of the solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding disturbance of the solid phase.

-

Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Bisphenol TMC:

-

The concentration of Bisphenol TMC in the filtered, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is often suitable for the separation of bisphenols.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is used as the mobile phase. The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where Bisphenol TMC exhibits strong absorbance (e.g., around 230 nm or 280 nm).

-

Quantification: A calibration curve is generated by preparing a series of standard solutions of Bisphenol TMC of known concentrations in the same solvent. The peak area of the analyte in the experimental sample is then used to determine its concentration by interpolation from the calibration curve.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of Bisphenol TMC.

Relationship Between Solvent Polarity and Bisphenol TMC Solubility

The "like dissolves like" principle suggests that the solubility of a compound is favored in solvents with similar polarity. Bisphenol TMC, with its two polar hydroxyl groups and a large nonpolar hydrocarbon structure, exhibits amphiphilic character. This diagram illustrates the general expected trend of its solubility in relation to solvent polarity.

References

Initial Toxicological Screening of Bisphenol TMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol TMC (BPTMC), or 1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane, is a structural analog of Bisphenol A (BPA) and is used in the production of various polymers. As with many BPA alternatives, a thorough evaluation of its toxicological profile is imperative to ensure its safety for human health and the environment. This technical guide provides a framework for the initial toxicological screening of BPTMC, summarizing currently available data, presenting detailed experimental protocols for key assays, and outlining potential signaling pathways of concern.

In Vivo Toxicological Data

Preliminary in vivo studies on BPTMC have been conducted using the nematode Caenorhabditis elegans and the marine medaka fish (Oryzias melastigma). These studies indicate potential for developmental, reproductive, and mitochondrial toxicity, as well as endocrine-disrupting effects.

Developmental and Reproductive Toxicity

In C. elegans, exposure to 1 mM BPTMC has been shown to cause developmental delays and reduced reproduction[1][2][3][4]. Studies in marine medaka have revealed that BPTMC can affect developmental parameters such as hatching rates, heart rate, and can lead to malformations. Notably, low concentrations of BPTMC (0.25–100 μg/L) were observed to have stimulating effects on some of these parameters, while higher concentrations led to adverse effects[5][6]. The 96-hour median lethal concentration (LC50) for marine medaka embryos has been reported to be 4.6 mg/L[4].

Endocrine Disruption

BPTMC has demonstrated estrogenic activity. In vivo studies with marine medaka showed that BPTMC exposure altered the levels of estrogen receptors, vitellogenin (an estrogen-responsive protein), and endogenous 17β-estradiol[5]. In silico modeling suggests that BPTMC has a potent binding potential to estrogen receptors[5].

Mitochondrial Toxicity

Research in C. elegans has indicated that BPTMC can disrupt mitochondrial activity and biogenesis. Exposure to BPTMC resulted in reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels[1][2][3][4]. Furthermore, BPTMC exposure was associated with increased levels of reactive oxygen species (ROS), suggesting the induction of oxidative stress[1][2][3][4]. Transcriptome analysis in C. elegans revealed that BPTMC alters the expression of genes associated with mitochondrial biogenesis[1][2][3][4].

Quantitative Toxicological Data

A comprehensive toxicological profile requires quantitative data from a battery of in vitro and in vivo tests. Currently, specific quantitative data for BPTMC is scarce. The following tables present the necessary data points for a thorough initial screening, with data for BPA provided as a reference to illustrate the required information.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Bisphenol TMC | Not yet determined | Not yet determined | IC50 | Data not available | |

| Bisphenol A | MCF-7 (human breast cancer) | MTT | IC50 | ~100 µg/ml | [7] |

| Bisphenol A | Male amniocytes | MTT | IC50 | ~40 µg/ml | [7] |

| Bisphenol A | Female amniocytes | MTT | IC50 | ~4 µg/ml | [7] |

| Bisphenol A | HepG2 (human liver cancer) | MTS | IC50 | > 160 µM (24h) | [8] |

| Bisphenol A | HSeC (human Sertoli cells) | MTT | IC50 | 35 µM | [9] |

Table 2: In Vitro and In Vivo Genotoxicity Data

| Compound | Assay | System | Result | Reference |

| Bisphenol TMC | Ames Test | S. typhimurium | Data not available | |

| Bisphenol TMC | Comet Assay | In vitro/In vivo | Data not available | |

| Bisphenol TMC | Micronucleus Assay | In vitro/In vivo | Data not available | |

| Bisphenol A | Ames Test | S. typhimurium | Negative | [10][11][12][13] |

| Bisphenol A | Comet Assay | CHO cells | Positive | [14] |

| Bisphenol A | Micronucleus Assay | Bovine lymphocytes | Positive (at high conc.) | [15][16] |

Table 3: Endocrine Disruption Data

| Compound | Assay | Endpoint | Value | Reference |

| Bisphenol TMC | Estrogen Receptor Binding | IC50 | Data not available | |

| Bisphenol TMC | Androgen Receptor Binding | IC50 | Data not available | |

| Bisphenol TMC | Estrogen Receptor Reporter Gene | EC50 | Data not available | |

| Bisphenol TMC | Androgen Receptor Reporter Gene | IC50 | Data not available | |

| Bisphenol A | Estrogen Receptor α Agonist Assay | EC50 | 10-100 nM | [17] |

| Bisphenol A | Androgen Receptor Antagonist Assay | IC50 | 1-2 µM | [17] |

Table 4: In Vivo Toxicity Data

| Compound | Species | Study Duration | Endpoint | NOAEL | LOAEL | Reference |

| Bisphenol TMC | Rat/Mouse | Data not available | Data not available | |||

| Bisphenol A | Rat | 2-year | Systemic toxicity | 5 mg/kg/day | 50 mg/kg/day | [18] |

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible toxicological data. The following sections provide methodologies for key experiments that should be conducted for the initial toxicological screening of BPTMC. These protocols are based on established methods for other bisphenols and should be optimized for BPTMC.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of BPTMC that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, MCF-7, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Exposure: Prepare a serial dilution of BPTMC in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of BPTMC. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the BPTMC concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model[7].

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of BPTMC by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution)[10][11].

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites of BPTMC that may be mutagenic.

-

Exposure: In the plate incorporation method, mix the bacterial culture, BPTMC at various concentrations, and molten top agar. Pour this mixture onto a minimal glucose agar plate. For assays with metabolic activation, add the S9 mix to the top agar[10][11][13].

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+) on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control[10][11].

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to BPTMC.

Methodology:

-

Cell Treatment: Expose a suitable cell line (e.g., human lymphocytes, HepG2) to various concentrations of BPTMC for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA. Damaged DNA will migrate out of the nucleoid, forming a "comet tail"[8][19].

-

Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A significant increase in these parameters compared to the negative control indicates genotoxicity[8][19].

Endocrine Disruption: Estrogen Receptor Alpha (ERα) Reporter Gene Assay

Objective: To determine if BPTMC can activate the estrogen receptor alpha and induce the expression of a reporter gene.

Methodology:

-

Cell Line: Use a cell line (e.g., MCF-7, T47D) that is stably or transiently transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

Compound Exposure: Plate the cells in a 96-well plate and expose them to a range of BPTMC concentrations. Include a vehicle control, a positive control (e.g., 17β-estradiol), and an antagonist control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the BPTMC concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response)[17].

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which BPTMC exerts its toxic effects is crucial for risk assessment. Based on its structural similarity to BPA and preliminary data, the following signaling pathways are of primary interest.

Estrogenic Signaling Pathway

BPTMC is suspected to act as an estrogen mimic. It may bind to estrogen receptors (ERα and/or ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex may translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) on the DNA. This can lead to the transcription of estrogen-responsive genes, which can affect various physiological processes, including cell proliferation, differentiation, and reproduction[20][21].

Hypothesized Estrogenic Signaling Pathway of BPTMC.

Anti-Androgenic Signaling Pathway

Similar to BPA, BPTMC may act as an antagonist to the androgen receptor (AR). It could compete with endogenous androgens (like testosterone) for binding to the AR. This binding may prevent the necessary conformational changes in the AR, inhibiting its translocation to the nucleus and subsequent binding to androgen response elements (AREs). This would block the transcription of androgen-dependent genes, potentially leading to adverse effects on male reproductive health[17][22][23][24].

Hypothesized Anti-Androgenic Mechanism of BPTMC.

Mitochondrial Toxicity Pathway

BPTMC-induced mitochondrial dysfunction may be a key mechanism of its toxicity. BPTMC could impair the mitochondrial electron transport chain, leading to decreased ATP production and an increase in the production of reactive oxygen species (ROS). Elevated ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Furthermore, BPTMC may interfere with the expression of genes involved in mitochondrial biogenesis, such as those regulated by PGC-1α, leading to a reduction in the number of healthy mitochondria[3][4][25][26][27].

References

- 1. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway | CoLab [colab.ws]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. Bisphenol TMC disturbs mitochondrial activity and biogenesis, reducing lifespan and healthspan in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Toxicity and Estrogenicity of Bisphenol TMC in Oryzias melastigma via In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monotonic Dose Effect of Bisphenol-A, an Estrogenic Endocrine Disruptor, on Estrogen Synthesis in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. View of Mutagenicity and DNA Damage of Bisphenol A and Its Structural Analogues in HepG2 Cells [arhiv.imi.hr]

- 12. Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. cot.food.gov.uk [cot.food.gov.uk]

- 15. Micronucleus assay in bovine lymphocytes after exposure to bisphenol A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 20. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular mechanism of Bisphenol A on androgen receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Bisphenol-A disrupts mitochondrial functionality leading to senescence and apoptosis in human amniotic mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mitochondrial dysfunction induced by Bisphenol A is a factor of its hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of 4,4'-(3,3,5-trimethylcyclohexylidene)bisphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(3,3,5-trimethylcyclohexylidene)bisphenol (TMBPA), also known as Bisphenol TMC, is a synthetic compound used in the production of polycarbonates and other polymers. As a structural analogue of the well-known endocrine disruptor Bisphenol A (BPA), the environmental fate and potential persistence of TMBPA are of increasing concern. This technical guide provides a comprehensive overview of the current understanding of the environmental degradation of TMBPA, drawing upon available data for TMBPA and its structural analogues. Due to the limited direct experimental data on TMBPA, this guide infers its likely environmental behavior based on the established fate of other bisphenols. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of potential degradation pathways to support further research and risk assessment.

Physicochemical Properties of TMBPA

Understanding the fundamental physicochemical properties of a compound is essential for predicting its environmental distribution and fate. The properties of TMBPA suggest it will likely behave as a moderately persistent organic pollutant.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₂ | PubChem |

| Molecular Weight | 310.43 g/mol | PubChem |

| CAS Number | 129188-99-4 | PubChem |

| Water Solubility | Data not available (expected to be low) | - |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available (predicted to be high) | - |

| Vapor Pressure | Data not available (expected to be low) | - |

Environmental Distribution

While specific monitoring data for TMBPA in various environmental compartments are limited, its physicochemical properties suggest a distribution pattern similar to other bisphenols. Due to its expected low water solubility and high octanol-water partition coefficient, TMBPA is likely to adsorb to organic matter in soil and sediment. Its low vapor pressure indicates that atmospheric transport is not a primary distribution pathway. The primary sources of TMBPA in the environment are likely industrial discharges from manufacturing facilities and the leaching from consumer products containing TMBPA-based polymers.

Biodegradation

Aerobic Biodegradation

Under aerobic conditions, many bisphenols are susceptible to microbial degradation. The biodegradability of bisphenols is influenced by their chemical structure. For instance, Bisphenol F (BPF) is generally more biodegradable than BPA, while Bisphenol S (BPS) is more persistent[1]. The presence of the bulky and substituted cyclohexyl ring in TMBPA may hinder microbial attack compared to the simpler isopropylidene bridge in BPA.

Table 2: Aerobic Biodegradation of Selected Bisphenol Analogues

| Compound | Half-life (days) | Conditions | Reference |

| Bisphenol A (BPA) | 2.5 - 4 | River water | [2] |

| Bisphenol F (BPF) | < 37 (complete degradation) | River water | [3] |

| Bisphenol S (BPS) | More persistent than BPA | River water | [1] |

Anaerobic Biodegradation

Under anaerobic conditions, such as in sediments and some wastewater treatment processes, the biodegradation of bisphenols is generally slower than in aerobic environments. The ranking of anaerobic biodegradability among analogues can also differ from aerobic conditions[1].

Table 3: Anaerobic Biodegradation of Selected Bisphenol Analogues

| Compound | Degradation Potential | Conditions | Reference |

| Bisphenol A (BPA) | Moderate | Pond sediment | [1] |

| Bisphenol F (BPF) | Higher than BPA | Pond sediment | [1] |

| Bisphenol S (BPS) | Similar to BPA | Pond sediment | [1] |

Proposed Biodegradation Pathway for TMBPA

Based on the known microbial degradation pathways of other bisphenols, a hypothetical aerobic biodegradation pathway for TMBPA is proposed. The initial attack is likely to be hydroxylation of the aromatic rings, followed by ring cleavage.

Abiotic Degradation

Abiotic processes, including photodegradation and hydrolysis, can also contribute to the transformation of TMBPA in the environment.

Photodegradation

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for many organic pollutants in surface waters and the atmosphere. The rate of photodegradation can be influenced by the presence of photosensitizers, such as dissolved organic matter. While direct photolysis of TMBPA may occur, indirect photolysis involving reactive oxygen species (ROS) is likely to be a more important process.

Table 4: Photodegradation of Bisphenol A

| Condition | Half-life | Notes | Reference |

| Visible light with photocatalyst (BiOI-110) | ~2.5 hours (for 95% degradation) | Laboratory study | [4] |

| UV light with TiO₂ | Varies with initial concentration | Laboratory study | [5] |

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Bisphenols themselves are generally stable to hydrolysis under typical environmental pH conditions. However, derivatives of bisphenols, such as those used in some polymers, can undergo hydrolysis to release the parent bisphenol[6][7]. TMBPA is not expected to undergo significant hydrolysis under normal environmental conditions.

Ozonation

Ozonation is a chemical water treatment process that can effectively degrade a wide range of organic contaminants, including bisphenols. Studies on BPA have shown that it reacts rapidly with ozone[8][9]. TMBPA is also expected to be reactive towards ozone due to the electron-rich phenol moieties.

Ecotoxicity of TMBPA

Recent studies have begun to investigate the ecotoxicological effects of TMBPA. These studies indicate that TMBPA can exert developmental toxicity and endocrine-disrupting effects in aquatic organisms.

-

Zebrafish (Danio rerio): Exposure to TMBPA has been shown to decrease the hatching rate of zebrafish embryos and reduce the total length and swimming ability of larvae[10][11].

-

Marine Medaka (Oryzias melastigma): TMBPA has been found to have potent toxicity and estrogenic effects in marine medaka, even at environmentally relevant concentrations[12].

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of TMBPA are not yet established. However, standard methods used for other bisphenols can be readily adapted.

Aerobic Biodegradation in Water: River Die-Away Test

This protocol is adapted from studies on the biodegradation of various bisphenols in river water[1].

-

Sample Collection: Collect water samples from a clean, unpolluted river.

-

Test Setup:

-

Prepare a stock solution of TMBPA in a suitable solvent (e.g., methanol).

-

Spike the river water with TMBPA to a final concentration of 100 µg/L.

-

Prepare a sterile control by autoclaving a portion of the river water before spiking.

-

Incubate the test and control flasks in the dark at a constant temperature (e.g., 25°C) with gentle shaking.

-

-

Sampling and Analysis:

-

Collect subsamples at regular intervals (e.g., 0, 1, 3, 7, 14, 28 days).

-

Extract TMBPA from the water samples using solid-phase extraction (SPE).

-

Analyze the concentration of TMBPA using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

-

Data Analysis: Calculate the half-life of TMBPA by plotting the natural log of the concentration versus time.

Photodegradation in Water

This protocol is based on general methods for assessing the photodegradation of organic compounds in aqueous solutions[4][5].

-

Solution Preparation:

-

Prepare an aqueous solution of TMBPA in deionized water.

-

If investigating indirect photolysis, add a photosensitizer such as dissolved organic matter (e.g., humic acid).

-

-

Irradiation:

-

Place the solution in a quartz photoreactor.

-

Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon lamp).

-

Maintain a constant temperature using a cooling system.

-

Prepare a dark control by wrapping a parallel reactor in aluminum foil.

-

-

Sampling and Analysis:

-

Collect samples at specific time points.

-

Analyze the TMBPA concentration using HPLC with UV or MS detection.

-

-

Data Analysis: Determine the photodegradation rate constant and half-life.

Conclusion

While direct experimental data on the environmental fate and degradation of 4,4'-(3,3,5-trimethylcyclohexylidene)bisphenol are currently lacking, a preliminary assessment based on its chemical structure and the behavior of analogous bisphenols suggests that it has the potential for environmental persistence. The bulky trimethylcyclohexylidene group may confer greater resistance to biodegradation compared to BPA. Abiotic degradation processes, particularly photodegradation, may play a role in its transformation in sunlit surface waters. Given the emerging evidence of its ecotoxicity, further research is imperative to fully characterize the environmental risks posed by TMBPA. The experimental protocols outlined in this guide provide a framework for conducting such studies. A comprehensive understanding of the environmental fate of TMBPA is crucial for informed regulatory decisions and the development of safer alternatives.

References

- 1. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Bisphenol Analogs in Aquatic Environments and Their Effects on Marine Species—A Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [scielo.org.mx]

- 6. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Ozonation of aqueous solution containing bisphenol A: effect of operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of Bisphenol A by ozonation in rotating packed bed: Effects of operational parameters and co-existing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Toxicity and Estrogenicity of Bisphenol TMC in Oryzias melastigma via In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a High-Performance Monomer: A Technical Guide to the Discovery and Historical Development of Bisphenol TMC

For Researchers, Scientists, and Drug Development Professionals

Introduction